
Cl-PEG5-CH2CH2COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cl-PEG5-CH2CH2COOH: chlorinated polyethylene glycol 5 carboxylic acid , is an organic compound that contains a chlorine atom and a polyethylene glycol group. It is a white to pale yellow solid that is soluble in water and has a variety of applications in different fields due to its hydrophilic nature .
准备方法
The synthesis of Cl-PEG5-CH2CH2COOH typically involves the reaction of chlorinated compounds with ethylene glycol. The process includes several steps:
Chlorination: A chlorinated compound is reacted with ethylene glycol under controlled conditions.
Polymerization: The resulting product undergoes polymerization to form polyethylene glycol with a specific chain length.
Carboxylation: The terminal hydroxyl group of the polyethylene glycol is converted to a carboxylic acid group through a carboxylation reaction.
Industrial production methods often involve large-scale chemical synthesis using similar steps but optimized for higher yields and purity. Safety measures are crucial during the handling and synthesis of this compound to avoid exposure to its potentially harmful effects .
化学反应分析
Cl-PEG5-CH2CH2COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Cl-PEG5-CH2CH2COOH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of high molecular weight polymers and nanomaterials.
Biology: The compound is employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: It is used in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: This compound is utilized in the production of various industrial products, including coatings, adhesives, and lubricants
作用机制
The mechanism of action of Cl-PEG5-CH2CH2COOH involves its interaction with molecular targets through its functional groups. The polyethylene glycol chain provides hydrophilicity, enhancing the solubility of the compound in aqueous environments. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, facilitating its binding and activity. The chlorine atom can participate in substitution reactions, allowing the compound to modify other molecules .
相似化合物的比较
Cl-PEG5-CH2CH2COOH can be compared with other similar compounds such as:
Cl-PEG4-CH2CH2COOH: A shorter polyethylene glycol chain, resulting in different solubility and reactivity properties.
Cl-PEG6-CH2CH2COOH: A longer polyethylene glycol chain, which may enhance solubility but alter the compound’s reactivity.
Cl-PEG5-CH2CH2OH: Lacks the carboxylic acid group, affecting its ability to form ionic interactions and hydrogen bonds.
These comparisons highlight the unique properties of this compound, such as its specific chain length and functional groups, which contribute to its distinct applications and reactivity.
属性
分子式 |
C13H25ClO7 |
|---|---|
分子量 |
328.78 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C13H25ClO7/c1-12(13(15)16)21-11-10-20-9-8-19-7-6-18-5-4-17-3-2-14/h12H,2-11H2,1H3,(H,15,16) |
InChI 键 |
QSWGKGYLLGRNKR-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)OCCOCCOCCOCCOCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



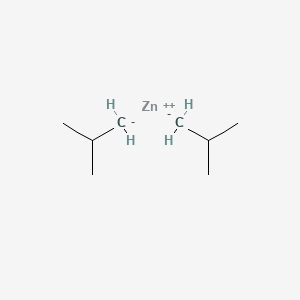
![[4-({[4-(Acetylamino)phenyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B14753683.png)
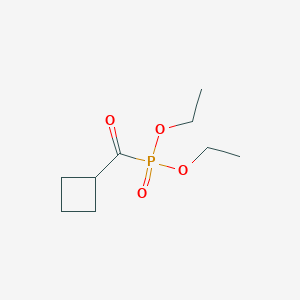
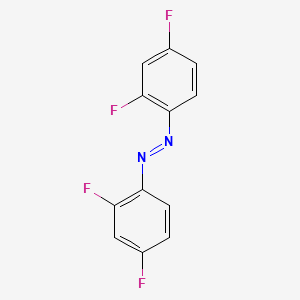
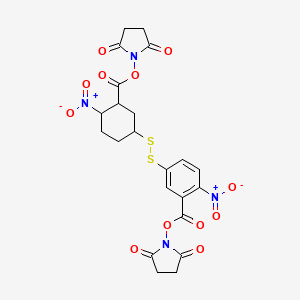
![1-Ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B14753695.png)
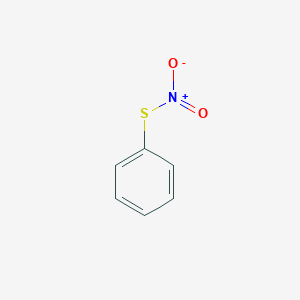
![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one, 3-methyl-](/img/structure/B14753702.png)

![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14753710.png)
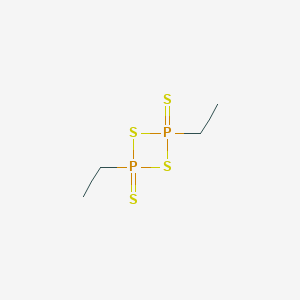
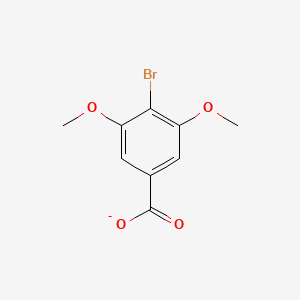
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
